molecular formula C14H22N2 B13957506 1-benzyl-N,3-dimethylpiperidin-3-amine

1-benzyl-N,3-dimethylpiperidin-3-amine

Cat. No.: B13957506
M. Wt: 218.34 g/mol
InChI Key: BNJRIWMGWFXOQI-UHFFFAOYSA-N
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Description

1-benzyl-N,3-dimethylpiperidin-3-amine is an organic compound with a piperidine ring structure. It is known for its applications in various fields, including organic synthesis and medicinal chemistry. The compound’s structure features a benzyl group attached to the nitrogen atom and two methyl groups on the piperidine ring, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-benzyl-N,3-dimethylpiperidin-3-amine typically involves the reaction of 1-benzyl-4-methyl-3-ketone piperidine with methylamine. The reaction is carried out in the presence of titanium tetrachloride (TiCl4) and triethylamine (NEt3) in toluene at 35°C. The methylamine solution is added to the reaction mixture, followed by the addition of sodium borohydride (NaBH(OAc)3) and glacial acetic acid .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis route mentioned above can be scaled up for industrial applications with appropriate modifications to ensure safety and efficiency.

Chemical Reactions Analysis

Types of Reactions

1-benzyl-N,3-dimethylpiperidin-3-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the compound into different amine derivatives.

    Substitution: The benzyl group can be substituted with other functional groups under suitable conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Substitution reactions often involve reagents like alkyl halides and aryl halides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce various amine derivatives.

Scientific Research Applications

1-benzyl-N,3-dimethylpiperidin-3-amine has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor for drug development.

    Industry: It is utilized in the production of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-benzyl-N,3-dimethylpiperidin-3-amine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-benzyl-N,3-dimethylpiperidin-3-amine is unique due to its specific substitution pattern on the piperidine ring, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C14H22N2

Molecular Weight

218.34 g/mol

IUPAC Name

1-benzyl-N,3-dimethylpiperidin-3-amine

InChI

InChI=1S/C14H22N2/c1-14(15-2)9-6-10-16(12-14)11-13-7-4-3-5-8-13/h3-5,7-8,15H,6,9-12H2,1-2H3

InChI Key

BNJRIWMGWFXOQI-UHFFFAOYSA-N

Canonical SMILES

CC1(CCCN(C1)CC2=CC=CC=C2)NC

Origin of Product

United States

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